molecular formula C19H18N2O2 B5379071 3-(3,4-dihydro-1(2H)-quinolinyl)-1-phenyl-2,5-pyrrolidinedione

3-(3,4-dihydro-1(2H)-quinolinyl)-1-phenyl-2,5-pyrrolidinedione

货号 B5379071
分子量: 306.4 g/mol
InChI 键: KAFRCVXCWWINGV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3,4-dihydro-1(2H)-quinolinyl)-1-phenyl-2,5-pyrrolidinedione, also known as GYKI-52466, is a selective non-competitive antagonist of the AMPA-type glutamate receptor. The AMPA receptor is a type of ionotropic glutamate receptor that is involved in fast synaptic transmission in the central nervous system. GYKI-52466 has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes.

作用机制

3-(3,4-dihydro-1(2H)-quinolinyl)-1-phenyl-2,5-pyrrolidinedione is a non-competitive antagonist of the AMPA receptor, which means that it binds to a different site on the receptor than the glutamate binding site. It blocks the ion channel of the receptor, preventing the influx of ions such as sodium and calcium, which are necessary for synaptic transmission. This results in a decrease in excitatory neurotransmission and a reduction in the excitotoxicity induced by excessive glutamate release.
Biochemical and physiological effects:
3-(3,4-dihydro-1(2H)-quinolinyl)-1-phenyl-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of glutamate and other neurotransmitters, decrease the activity of glutamate transporters, and increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF). 3-(3,4-dihydro-1(2H)-quinolinyl)-1-phenyl-2,5-pyrrolidinedione has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurological disorders such as epilepsy, stroke, and traumatic brain injury.

实验室实验的优点和局限性

3-(3,4-dihydro-1(2H)-quinolinyl)-1-phenyl-2,5-pyrrolidinedione has several advantages for lab experiments. It is highly selective for the AMPA receptor and does not affect other glutamate receptors such as NMDA and kainate receptors. It is also water-soluble and can be easily administered to animals or cells. However, 3-(3,4-dihydro-1(2H)-quinolinyl)-1-phenyl-2,5-pyrrolidinedione has some limitations. It has a short half-life and needs to be administered frequently to maintain its effect. It also has limited bioavailability when administered orally and needs to be administered by injection or infusion.

未来方向

There are several future directions for the research on 3-(3,4-dihydro-1(2H)-quinolinyl)-1-phenyl-2,5-pyrrolidinedione. One direction is to investigate the role of AMPA receptors in other neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to develop more potent and selective AMPA receptor antagonists that can be used for therapeutic purposes. Additionally, the development of new drug delivery systems such as nanoparticles and liposomes may improve the bioavailability of 3-(3,4-dihydro-1(2H)-quinolinyl)-1-phenyl-2,5-pyrrolidinedione and other AMPA receptor antagonists. Finally, the use of 3-(3,4-dihydro-1(2H)-quinolinyl)-1-phenyl-2,5-pyrrolidinedione in combination with other drugs such as NMDA receptor antagonists and antiepileptic drugs may improve the efficacy of treatment for neurological disorders.

合成方法

3-(3,4-dihydro-1(2H)-quinolinyl)-1-phenyl-2,5-pyrrolidinedione can be synthesized by the reaction of 3,4-dihydroquinoline with 2,5-pyrrolidinedione in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds through a Michael addition reaction followed by cyclization to form the pyrrolidine ring. The final product is obtained by the reaction of the intermediate with phenylmagnesium bromide.

科学研究应用

3-(3,4-dihydro-1(2H)-quinolinyl)-1-phenyl-2,5-pyrrolidinedione has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes. It has been shown to be effective in blocking the excitotoxicity induced by excessive glutamate release in various neurological disorders such as epilepsy, stroke, and traumatic brain injury. 3-(3,4-dihydro-1(2H)-quinolinyl)-1-phenyl-2,5-pyrrolidinedione has also been used to study the mechanisms of synaptic plasticity, learning, and memory.

属性

IUPAC Name

3-(3,4-dihydro-2H-quinolin-1-yl)-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c22-18-13-17(19(23)21(18)15-9-2-1-3-10-15)20-12-6-8-14-7-4-5-11-16(14)20/h1-5,7,9-11,17H,6,8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFRCVXCWWINGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3CC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。